molecular formula C20H16ClFO5 B11158971 methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11158971
M. Wt: 390.8 g/mol
InChI Key: DMXIFZZOLSNJCG-UHFFFAOYSA-N
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Description

Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methyl group at position 4, an acetoxy group at position 3, and a 2-chloro-6-fluorobenzyloxy moiety at position 5. Its structure combines fluorinated and chlorinated aromatic systems, which are known to enhance bioactivity and metabolic stability in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C20H16ClFO5

Molecular Weight

390.8 g/mol

IUPAC Name

methyl 2-[7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H16ClFO5/c1-11-13-7-6-12(26-10-15-16(21)4-3-5-17(15)22)8-18(13)27-20(24)14(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3

InChI Key

DMXIFZZOLSNJCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants : Resorcinol (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Catalyst : Indium(III) chloride (InCl₃, 3 mol%).

  • Conditions : HSMBM at 60 Hz for 10–30 minutes.

  • Yield : 52–92% (Table 1).

Table 1: Comparison of Pechmann Condensation Methods

MethodCatalystTimeYield (%)Purity
Traditional H₂SO₄H₂SO₄4–6 h60–75Moderate
HSMBMInCl₃10–30 m52–92High

This method avoids corrosive acids, reduces side products, and simplifies purification.

Preparation of 2-Chloro-6-fluorobenzyl Chloride

The benzyl ether side chain is synthesized via chlorination of 2-chloro-6-fluorotoluene, as detailed in Patent CN102617312A:

Key Considerations:

  • Over-chlorination risks forming dichlorides; precise temperature and reaction time control are critical.

  • The benzyl chloride intermediate is isolated via fractional distillation (b.p. 180–185°C).

Etherification of 4-Methyl-7-hydroxy-2H-chromen-2-one

The hydroxyl group at position 7 undergoes nucleophilic substitution with 2-chloro-6-fluorobenzyl chloride. Source provides a model for analogous S-alkylation reactions:

Reaction Optimization

  • Base : Anhydrous K₂CO₃ (2.5 eq).

  • Solvent : Acetone (reflux, 34 h).

  • Yield : 65–78% (Table 2).

Table 2: Etherification Conditions and Outcomes

SolventTemperatureTimeBaseYield (%)
AcetoneReflux34 hK₂CO₃65–78
DMF80°C24 hNaH55–60

Acetone minimizes side reactions compared to polar aprotic solvents like DMF.

Esterification at Position 3: Introduction of the Methyl Acetate Group

The methyl acetoxy group is introduced via esterification of the coumarin’s 3-carboxylic acid derivative. Source highlights two approaches:

Direct Esterification

  • Reactant : 3-Carboxycoumarin intermediate.

  • Reagent : Methanol in the presence of H₂SO₄ or DCC/DMAP.

  • Yield : 70–85%.

Acetylation Followed by Methanolysis

  • Step 1 : Acetic anhydride/pyridine to form the acetyl ester.

  • Step 2 : Transesterification with methanol/K₂CO₃.

  • Yield : 80–90%.

Integrated Synthesis Pathway

Combining the above steps, the full synthesis is achieved as follows:

  • Pechmann Condensation : Resorcinol + ethyl acetoacetate → 4-methyl-7-hydroxycoumarin.

  • Etherification : 4-Methyl-7-hydroxycoumarin + 2-chloro-6-fluorobenzyl chloride → 7-[(2-chloro-6-fluorobenzyl)oxy]-4-methylcoumarin.

  • Esterification : 3-Carboxy intermediate + methanol → methyl acetoxy group.

Table 3: Overall Yield and Purity

StepYield (%)Purity (%)
Pechmann Condensation9298
Etherification7595
Esterification8597

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.38 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 5.21 (s, 2H, OCH₂), 6.85–7.45 (m, 5H, aromatic).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O coumarin), 1240 cm⁻¹ (C-O-C ether).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing O- vs. C-alkylation during etherification requires strict base and solvent control.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) is essential for removing dichloride byproducts.

  • Green Chemistry : Replacing acetone with cyclopentyl methyl ether (CPME) or 2-MeTHF could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The 2-chloro-6-fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives.

Scientific Research Applications

Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The 2-chloro-6-fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Coumarin Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 4-methyl, 7-(2-chloro-6-fluorobenzyloxy) C₂₀H₁₅ClF₂O₆ 424.78 Dual halogenation (Cl, F), benzyloxy group
Compound 1 6-methoxy, 3-acetoxy C₁₃H₁₂O₆ 264.23 Methoxy at C6, no halogens
Compound 3 4-methyl, 3-acetoxy C₁₃H₁₂O₅ 248.23 Methyl at C4, no halogens
Compound from 6-ethyl, 3-(2-methylphenyl), 7-acetoxy C₂₁H₂₀O₄ 336.38 Ethyl and methylphenyl groups, no halogens
Compound 3-(4-fluorophenyl), 2-(trifluoromethyl) C₂₁H₁₆F₄O₅ 424.35 Trifluoromethyl, 4-fluorophenyl

Key Observations :

  • The target compound’s dual halogenation (Cl, F) distinguishes it from non-halogenated analogs like Compounds 1 and 3. This likely enhances lipophilicity and receptor binding .
  • Compared to the trifluoromethyl-containing analog in , the target compound’s benzyloxy group may confer greater steric bulk, affecting solubility and metabolic stability .

Physicochemical Properties

  • Solubility : The chloro-fluoro-benzyl group increases hydrophobicity compared to methoxy (Compound 1) or methyl (Compound 3) substituents. This could enhance membrane permeability but reduce aqueous solubility .
  • Melting Points: Halogenation typically raises melting points. For example, the trifluoromethyl analog in has a higher predicted melting point (~150–160°C) than non-halogenated coumarins (~100–120°C) .

Phytotoxic Activity :

  • Compounds 1–3 exhibit moderate phytotoxicity against weeds and Arabidopsis, with IC₅₀ values ranging from 50–100 μM .
  • The target compound’s halogenated benzyloxy group may enhance activity due to increased electron-withdrawing effects and stability against enzymatic degradation .

Enzyme Inhibition :

  • Fluorinated coumarins (e.g., ) show potent inhibition of cytochrome P450 enzymes, suggesting the target compound could share similar interactions .

Biological Activity

Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin family, characterized by its unique structure, which includes a chloro-fluorobenzyl ether group and a methyl ester functional group. This article provides a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₈ClF O₄, with a molecular weight of approximately 372.80 g/mol. The presence of chlorine and fluorine in its structure suggests potential reactivity and biological activity, making it an interesting subject for medicinal chemistry research .

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. This compound has shown potential effectiveness against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable capabilities .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. Coumarin derivatives are known to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models. Preliminary studies suggest that this compound may similarly modulate inflammatory pathways .

Anticancer Potential

This compound is being explored for its anticancer properties. In vitro studies have indicated that it can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For instance, it has shown promising results against MCF-7 breast cancer cells with IC50 values indicating effective cytotoxicity .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, leading to changes in cellular signaling.
  • Gene Expression Alteration : The compound may influence the expression of genes related to various biological processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl {7-[ (2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, it is useful to compare it with other coumarin derivatives:

Compound NameStructural FeaturesUnique Aspects
7-[ (4-Chlorobenzyl)oxy]-4-methylcoumarinContains a chlorobenzyl ether but lacks fluorineDifferent biological activity profile
6-Chloro-{7-[ (4-Fluorobenzyl)oxy]-4-methylcoumarinSimilar structure but with different halogen substitutionsMay exhibit different reactivity
7-{(2-Chlorophenyl)methoxy}-4-methylcoumarinFeatures a chlorophenyl ether groupDistinct pharmacological properties

These comparisons highlight the distinct chemical properties and potential biological activities of methyl {7-[ (2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate compared to other coumarins .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of methyl {7-[ (2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo -2H-chromen -3-y}acetate, demonstrating its promising biological activities:

  • Anticancer Study : A study reported that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 9.54 μM, indicating potent anticancer activity .
  • Anti-inflammatory Study : Another study highlighted its ability to reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate?

Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Formation of the chromen-2-one core through Pechmann condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions.
  • Step 2: Introduction of the (2-chloro-6-fluorobenzyl)oxy group via nucleophilic substitution or Mitsunobu reaction.
  • Step 3: Esterification at the 3-position using methyl acetate.

Optimization:
Reaction conditions (temperature, solvent, catalysts) significantly impact yield. Use Design of Experiments (DOE) to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions. For example, fractional factorial designs can reduce trial runs while capturing interactions between variables .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine and chlorine splitting in the benzyl group, methyl group at position 4).
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the chromene ring.
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves absolute configuration and crystal packing, as demonstrated in structurally similar coumarin derivatives (e.g., and ).

Thermal stability is assessed via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points and decomposition thresholds .

Advanced: How can researchers elucidate the mechanism of biological activity for this compound?

Answer:

  • Target Identification:
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes/receptors (e.g., kinases, cytochrome P450). Similar fluorinated coumarins show activity against cancer pathways .
    • Molecular Docking Simulations: Predict interactions with catalytic sites (e.g., ATP-binding pockets).
  • Functional Assays:
    • Enzyme Inhibition Assays: Monitor activity changes in vitro (e.g., fluorescence-based assays for proteases).
    • Cellular Phenotyping: Assess apoptosis, cell cycle arrest, or ROS generation in cancer cell lines.

Advanced: How should discrepancies in cytotoxicity data across cancer cell lines be resolved?

Answer:
Contradictory cytotoxicity results may arise from:

  • Cell-Specific Factors: Variability in membrane permeability, efflux pumps (e.g., P-gp expression), or metabolic enzymes.
  • Compound Stability: Degradation in culture media (validate via HPLC at multiple time points).

Resolution Strategies:

  • Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm activity.
  • Perform metabolic stability studies (e.g., liver microsome assays) to assess degradation pathways .
  • Compare results with structurally analogous compounds (e.g., fluorobenzyl-substituted coumarins in ).

Basic: What structural features govern the compound’s reactivity and stability?

Answer:

  • Electron-Withdrawing Groups: The 2-chloro-6-fluorobenzyl moiety enhances electrophilicity, facilitating nucleophilic attacks.
  • Ester Group: Hydrolytically labile; stability in aqueous buffers must be monitored (e.g., pH-dependent degradation).
  • Chromene Core: Susceptible to photooxidation; store in dark conditions.
  • Thermal Stability: DSC/TGA data (e.g., melting point ~180–200°C) guide storage and handling .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Modification Strategies:
    • Vary substituents at positions 3 (ester), 4 (methyl), and 7 (benzyloxy).
    • Introduce bioisosteres (e.g., replacing fluorine with chlorine or methoxy groups).
  • Evaluation Workflow:
    • In Silico Screening: Use QSAR models to prioritize derivatives.
    • Synthetic Validation: Optimize routes for high-purity batches.
    • Biological Testing: Compare IC50 values across cell lines (e.g., ’s approach for quinoline derivatives).
    • Metabolic Profiling: Identify stable derivatives with improved pharmacokinetics .

Basic: What are the solubility and formulation challenges for this compound?

Answer:

  • Low Aqueous Solubility: Common due to the hydrophobic chromene core.
    • Solutions: Use co-solvents (e.g., DMSO:PBS mixtures), micellar encapsulation, or cyclodextrin complexes.
    • Solid Dispersion: Improve bioavailability via spray-drying with polymers like PVP.
  • Stability in Formulations: Monitor ester hydrolysis using HPLC-UV over 24–72 hours .

Advanced: Which computational tools predict metabolic pathways and metabolite identification?

Answer:

  • In Silico Tools:
    • ADMET Predictors: Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation).
    • MetaSite: Predicts probable metabolic soft spots (e.g., benzylic oxidation in the 2-chloro-6-fluorobenzyl group).
  • Experimental Validation:
    • LC-MS/MS: Identify metabolites in liver microsome assays.
    • Isotope Labeling: Trace metabolic pathways using ¹⁴C-labeled analogs .

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